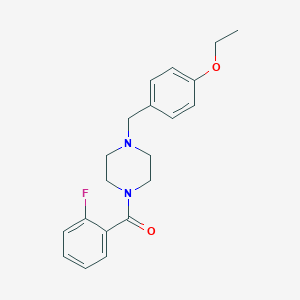![molecular formula C18H21BrN2O2S B248519 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248519.png)
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, also known as BZP, is a synthetic compound that belongs to the family of piperazine derivatives. It was initially developed as an anti-parasitic medication but later gained popularity as a recreational drug due to its stimulant properties. However, in recent years, BZP has gained recognition for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It does this by binding to and activating the dopamine and serotonin receptors. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in increased neuronal activity and a feeling of euphoria.
Biochemical and Physiological Effects
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating and tremors. It also increases the levels of dopamine and serotonin in the brain, leading to feelings of euphoria and increased energy levels.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine in lab experiments is that it is relatively easy to synthesize and purify. It is also a potent dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain. However, 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has limitations as a research tool, as it has a high potential for abuse and can cause significant physiological effects even at low doses.
Future Directions
There are several potential future directions for research involving 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine. One area of interest is in studying the long-term effects of 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine use on the brain, particularly in relation to dopamine and serotonin function. Another potential direction is in investigating the potential therapeutic applications of 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine, such as in the treatment of depression or other mood disorders. Additionally, there is potential for the development of new compounds based on the structure of 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine that may have even greater potential for use in scientific research.
Synthesis Methods
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 4-bromobenzyl chloride and 4-methylphenylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Scientific Research Applications
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a dopamine and serotonin agonist, which makes it useful in studying the mechanisms of these neurotransmitters in the brain. 1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has also been used in studies investigating the effects of long-term stimulant use on the brain.
properties
Product Name |
1-(4-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C18H21BrN2O2S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c1-15-2-8-18(9-3-15)24(22,23)21-12-10-20(11-13-21)14-16-4-6-17(19)7-5-16/h2-9H,10-14H2,1H3 |
InChI Key |
RZBXQEMPNILZMC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)


![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)



![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)